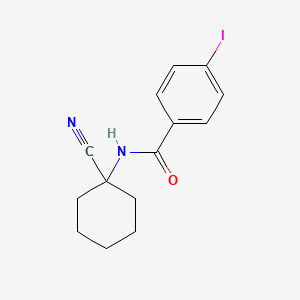
N-(1-cyanocyclohexyl)-4-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-4-iodobenzamide, also known as JNJ-38431055, is a novel and selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). It was first synthesized by Janssen Pharmaceutica in 2009 and has since been studied for its potential as a therapeutic agent for various neurological and psychiatric disorders.
Mécanisme D'action
N-(1-cyanocyclohexyl)-4-iodobenzamide acts as a selective antagonist of the mGluR2 receptor, inhibiting its activity and thereby reducing the release of glutamate in the brain. Glutamate is a key neurotransmitter involved in the regulation of various brain functions, including learning, memory, and mood. By modulating the activity of the mGluR2 receptor, N-(1-cyanocyclohexyl)-4-iodobenzamide may help to restore the balance of glutamate signaling in the brain, leading to improved cognitive and emotional function.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyanocyclohexyl)-4-iodobenzamide can modulate various biochemical and physiological processes in the brain, including the release of neurotransmitters, the activity of ion channels, and the expression of various genes. It has also been shown to have anxiolytic and antipsychotic effects in animal models, suggesting its potential as a therapeutic agent for anxiety and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyanocyclohexyl)-4-iodobenzamide is its selectivity for the mGluR2 receptor, which reduces the risk of off-target effects and improves its potential as a therapeutic agent. However, its relatively low potency and solubility can make it difficult to use in certain experimental settings, and further optimization may be required to improve its efficacy and pharmacokinetic properties.
Orientations Futures
There are several potential future directions for research on N-(1-cyanocyclohexyl)-4-iodobenzamide, including:
1. Further optimization of the compound to improve its potency, solubility, and pharmacokinetic properties.
2. Investigation of its therapeutic potential for various neurological and psychiatric disorders, including anxiety, depression, and addiction.
3. Study of its effects on various biochemical and physiological processes in the brain, including the regulation of neurotransmitter release and synaptic plasticity.
4. Development of novel drug delivery systems to improve the efficacy and bioavailability of N-(1-cyanocyclohexyl)-4-iodobenzamide in vivo.
5. Investigation of its potential as a research tool for studying the role of the mGluR2 receptor in various brain functions.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclohexyl)-4-iodobenzamide involves a multi-step process, starting with the reaction of 1-cyanocyclohexane with 4-iodobenzoyl chloride in the presence of a base to form the intermediate compound. This is then treated with an acid to generate the final product, which is purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-4-iodobenzamide has been extensively studied for its potential as a therapeutic agent for various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, and addiction. It is believed to work by modulating the activity of the mGluR2 receptor, which is involved in the regulation of neurotransmitter release and synaptic plasticity.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O/c15-12-6-4-11(5-7-12)13(18)17-14(10-16)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAJTZNIRSOERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7567053.png)


![N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7567072.png)


![2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B7567093.png)
![5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol](/img/structure/B7567104.png)

![N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B7567131.png)
![4-chloro-N,N-dimethyl-2-[[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]amino]benzamide](/img/structure/B7567145.png)


![2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567169.png)